methyl (5Z)-4-(4-methoxyphenyl)-5-{[(1E)-[N'-(4-methylphenyl)imino](phenyl)methyl]imino}-3-(trichloromethyl)-1,2,4-thiadiazolidine-2-carboxylate
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Overview
Description
Methyl 4-(4-methoxyphenyl)-5-[N-(4-methylphenyl)-C-phenylcarbonimidoyl]imino-3-(trichloromethyl)-1,2,4-thiadiazolidine-2-carboxylate is a complex organic compound with a unique structure that includes a thiadiazolidine ring, trichloromethyl group, and multiple aromatic rings
Preparation Methods
The synthesis of methyl (5Z)-4-(4-methoxyphenyl)-5-{[(1E)-[N'-(4-methylphenyl)imino](phenyl)methyl]imino}-3-(trichloromethyl)-1,2,4-thiadiazolidine-2-carboxylate typically involves multiple steps, including the formation of the thiadiazolidine ring and the introduction of the trichloromethyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. .
Scientific Research Applications
Methyl 4-(4-methoxyphenyl)-5-[N-(4-methylphenyl)-C-phenylcarbonimidoyl]imino-3-(trichloromethyl)-1,2,4-thiadiazolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trichloromethyl group and the thiadiazolidine ring allows it to form stable complexes with these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar compounds include:
4-Methoxyphenyl methyl(4-methylphenyl)carbamate: Shares the methoxyphenyl and methylphenyl groups but lacks the thiadiazolidine ring and trichloromethyl group.
2-Methoxy-4-[[(4-methoxyphenyl)imino]methyl]phenol: Contains the methoxyphenyl group but has a different core structure.
4-Methoxy-4′-methylbiphenyl: Similar in having methoxy and methyl groups but differs significantly in overall structure.
The uniqueness of methyl (5Z)-4-(4-methoxyphenyl)-5-{[(1E)-[N'-(4-methylphenyl)imino](phenyl)methyl]imino}-3-(trichloromethyl)-1,2,4-thiadiazolidine-2-carboxylate lies in its combination of functional groups and the thiadiazolidine ring, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
methyl 4-(4-methoxyphenyl)-5-[N-(4-methylphenyl)-C-phenylcarbonimidoyl]imino-3-(trichloromethyl)-1,2,4-thiadiazolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23Cl3N4O3S/c1-17-9-11-19(12-10-17)30-22(18-7-5-4-6-8-18)31-24-32(20-13-15-21(35-2)16-14-20)23(26(27,28)29)33(37-24)25(34)36-3/h4-16,23H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNUNBMJMKHNLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C2=CC=CC=C2)N=C3N(C(N(S3)C(=O)OC)C(Cl)(Cl)Cl)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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